2,6-Dimethanesulfonylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

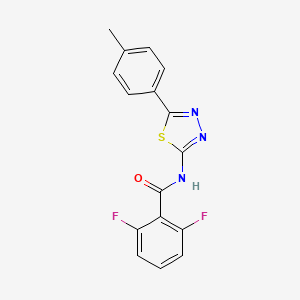

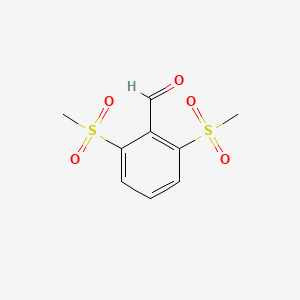

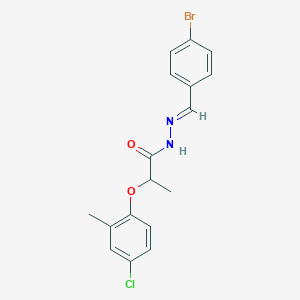

2,6-Dimethanesulfonylbenzaldehyde is a chemical compound with the CAS Number: 2044901-96-2 . It has a molecular weight of 262.31 . The IUPAC name for this compound is 2,6-bis(methylsulfonyl)benzaldehyde . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,6-Dimethanesulfonylbenzaldehyde is 1S/C9H10O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

2,6-Dimethanesulfonylbenzaldehyde is a powder that is stored at room temperature . Its molecular weight is 262.31 .Applications De Recherche Scientifique

Synthesis and Characterization of Chromene Derivatives

Chromene derivatives are significant due to their applications as drugs, including anticancer agents, and their biological activities. The synthesis and characterization of such compounds, including kinetic and thermodynamic studies, are crucial for developing new synthetic approaches and understanding reaction mechanisms. This can lead to the creation of new materials or drugs with enhanced properties or efficiencies (Osman Asheri et al., 2016).

Catalysis and Selective Oxidation Reactions

The development of catalysts for selective oxidation reactions is a critical area of research, with applications ranging from industrial chemical synthesis to environmental remediation. For instance, sulfonated Schiff base copper(II) complexes have been shown to act as efficient and selective catalysts in alcohol oxidation, leading to products like acetophenone and benzaldehyde. This research can inform the development of catalysts for specific reactions involving 2,6-Dimethanesulfonylbenzaldehyde, potentially optimizing production processes for key industrial chemicals (S. Hazra et al., 2015).

Reactivity Studies of Organolithium Aggregates

Understanding the reactivity of organolithium compounds is essential for their application in synthetic organic chemistry, including the synthesis of complex organic molecules. Studies on the reactivity of different aggregates toward electrophiles can provide insights into optimizing reaction conditions and developing new synthetic pathways, potentially involving 2,6-Dimethanesulfonylbenzaldehyde as a precursor or target molecule (A. C. Jones et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

2,6-bis(methylsulfonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQUIMADUVIXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethanesulfonylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)

![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2732754.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B2732763.png)

![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732767.png)